Isourolithin B Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isourolithin B Glucuronide is a metabolite derived from the natural polyphenolic antioxidants ellagic acid and ellagitannins. These antioxidants are found in various foods, including pomegranates, berries, and nuts. This compound is produced through the action of gut microbiota and is known for its potential health benefits, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isourolithin B Glucuronide involves the glucuronidation of isourolithin B. This process can be achieved using methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions, with the use of organic solvents such as ethyl acetate and water for partitioning .
Industrial Production Methods: Industrial production of this compound is not yet widely established due to the complexity of the synthesis and the need for regioselective glucuronidation. Current methods focus on optimizing the yield and purity of the compound through advanced synthetic techniques and purification processes .
Chemical Reactions Analysis
Types of Reactions: Isourolithin B Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound to study glucuronidation reactions and phase II metabolism.
Biology: Investigated for its role in modulating gut microbiota and its impact on health.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. .
Industry: Potential use in the development of functional foods and nutraceuticals due to its health benefits.
Mechanism of Action
The mechanism of action of Isourolithin B Glucuronide involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
Pathways Involved: The compound modulates the NF-κB and MAPK signaling pathways, leading to reduced inflammation and oxidative stress.
Comparison with Similar Compounds
- Urolithin A Glucuronide
- Isourolithin A Glucuronide
- Urolithin B Glucuronide
Comparison: Isourolithin B Glucuronide is unique due to its specific glucuronidation pattern, which influences its bioavailability and biological activity. Compared to other urolithin glucuronides, it has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C19H16O9 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-oxobenzo[c]chromen-9-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H16O9/c20-13-14(21)16(17(23)24)28-19(15(13)22)26-8-5-6-10-11(7-8)9-3-1-2-4-12(9)27-18(10)25/h1-7,13-16,19-22H,(H,23,24)/t13-,14-,15+,16-,19+/m0/s1 |
InChI Key |
CPDKKEIVKAOYTF-KSPMYQCISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.